Tert-butyl1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate
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Overview
Description
Tert-butyl1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate is a chemical compound with the molecular formula C13H24N2O2. It is known for its unique bicyclic structure, which includes a tert-butyl ester group and a methylamino group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of tert-butyl1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves the reaction of a suitable azabicyclo[3.2.1]octane derivative with tert-butyl chloroformate and methylamine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylamino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Tert-butyl1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Researchers study its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of tert-butyl1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Tert-butyl1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound has a similar structure but differs in the position of the functional groups.
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate: This compound contains an additional nitrogen atom in the bicyclic ring.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-10-5-6-13(7-10,9-15)14-4/h10,14H,5-9H2,1-4H3 |
InChI Key |
KOMZWTWDILEBRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2)(C1)NC |
Origin of Product |
United States |
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